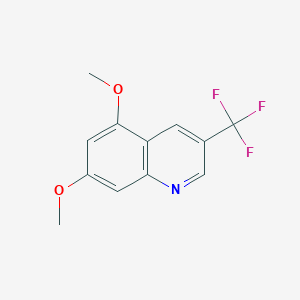

5,7-Dimethoxy-3-(trifluoromethyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethoxy-3-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c1-17-8-4-10-9(11(5-8)18-2)3-7(6-16-10)12(13,14)15/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVDSTGUXPUOII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(C=N2)C(F)(F)F)C(=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,7 Dimethoxy 3 Trifluoromethyl Quinoline and Analogues

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The fundamental challenge in synthesizing 5,7-dimethoxy-3-(trifluoromethyl)quinoline lies in controlling the regioselectivity of the cyclization and substitution reactions. The starting materials would typically involve a 3,5-dimethoxyaniline (B133145) precursor for the benzene (B151609) portion of the quinoline, and a synthon that provides the C2, C3, and C4 atoms of the pyridine (B92270) ring, with one of them carrying the trifluoromethyl group.

Adaptations of Skraup, Friedländer, and Combes Syntheses for Substituted Quinolines

Classical named reactions remain a cornerstone for quinoline synthesis, though their application to complex, polysubstituted targets requires careful adaptation.

The Skraup synthesis , which traditionally involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, is a robust method for producing quinolines. wikipedia.orgiipseries.org For the target molecule, 3,5-dimethoxyaniline would be the starting amine. The glycerol dehydrates in situ to form acrolein, which undergoes a Michael addition with the aniline, followed by cyclization and oxidation. iipseries.org A major challenge in adapting this method would be the harsh, strongly acidic, and oxidative conditions, which could lead to demethylation of the methoxy (B1213986) groups or other side reactions. Furthermore, the standard Skraup reaction typically yields quinolines unsubstituted on the pyridine ring. To achieve a 3-substituted product, a modified approach using a substituted acrolein derivative would be necessary.

The Friedländer synthesis offers a milder alternative, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgjk-sci.comorganic-chemistry.org To synthesize the target molecule via this route, one would ideally start with 2-amino-4,6-dimethoxybenzaldehyde (B8054005) or a corresponding ketone. This would be reacted with a ketone bearing a trifluoromethyl group, such as 3,3,3-trifluoropropan-2-one, in the presence of an acid or base catalyst. The reaction proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclodehydration. wikipedia.orgnih.gov The primary limitation of this approach is often the accessibility of the required substituted 2-aminoaryl carbonyl compound.

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org For the target molecule, the reaction would be between 3,5-dimethoxyaniline and a trifluoromethylated β-diketone, such as 4,4,4-trifluoro-1-phenylbutane-1,3-dione. The reaction mechanism involves the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring. wikipedia.org A critical consideration is the regioselectivity of this cyclization. With a meta-substituted aniline like 3,5-dimethoxyaniline, cyclization can occur at either the C2 or C6 position. The strong directing effect of the two methoxy groups would favor cyclization at the positions ortho to them (C2 and C6), leading to the desired 5,7-dimethoxy substitution pattern. However, studies have shown that the use of methoxy-substituted anilines in conjunction with trifluoromethyl β-diketones can preferentially lead to the formation of 2-CF3 or 4-CF3 quinoline regioisomers, depending on steric and electronic factors. wikipedia.org Achieving the desired 3-CF3 substitution via a classical Combes approach would require a specifically designed β-dicarbonyl compound where the trifluoromethyl group is positioned accordingly.

| Synthesis | General Reactants | Conditions | Key Features |

|---|---|---|---|

| Skraup | Aniline, Glycerol, Oxidizing Agent | Strong Acid (H₂SO₄), Heat | Harsh conditions; typically yields unsubstituted pyridine ring. wikipedia.org |

| Friedländer | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl compound | Acid or Base catalysis | Milder conditions; regioselectivity determined by starting materials. jk-sci.com |

| Combes | Aniline, β-Diketone | Acid catalysis (e.g., H₂SO₄) | Forms 2,4-substituted quinolines; regioselectivity is a key challenge. wikipedia.org |

Modern Annulation Strategies for Quinoline Formation, including Oxidative and Catalytic Protocols

Modern synthetic chemistry has introduced more sophisticated and often milder methods for quinoline synthesis, which can offer better control over substitution patterns. These methods often rely on transition-metal catalysis.

Oxidative annulation strategies have emerged as powerful tools. These reactions often involve the C-H activation of a starting material, followed by coupling and cyclization. For instance, rhodium(III)-catalyzed oxidative annulation of functionalized pyridines with alkynes can lead to the formation of the quinoline core. While this specific approach builds the benzene ring onto a pre-existing pyridine, related strategies can construct the pyridine ring.

Catalytic protocols using various transition metals like palladium, copper, nickel, or iron have been developed. These methods can facilitate the construction of polysubstituted quinolines with high efficiency and functional group tolerance. For example, a nickel-catalyzed process can achieve the synthesis of quinolines from 2-aminoaryl alcohols and ketones through a sequence of dehydrogenation and condensation. Such methods could potentially be adapted for the synthesis of the target molecule by using 2-amino-4,6-dimethoxybenzyl alcohol and a suitable trifluoromethylated ketone. The milder conditions of many catalytic protocols are advantageous when working with sensitive functional groups like methoxy ethers.

Introduction of Trifluoromethyl Group on the Quinoline Scaffold

The introduction of a trifluoromethyl (-CF3) group can be achieved either by incorporating it into one of the starting materials before cyclization (a building block approach) or by direct trifluoromethylation of a pre-formed quinoline ring.

Direct Trifluoromethylation Methods and Reagents

Direct C-H trifluoromethylation of a pre-formed 5,7-dimethoxyquinoline (B14024192) core is an attractive and atom-economical strategy. This typically involves the generation of a trifluoromethyl radical (•CF3) or an electrophilic trifluoromethyl cation equivalent ("CF3+"). The electronic nature of the quinoline ring, with an electron-rich benzene ring and an electron-deficient pyridine ring, complicates regioselectivity. Directing the substitution to the C3 position can be challenging.

Several reagents are commonly used for this purpose:

Togni Reagents: These are hypervalent iodine compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), that serve as electrophilic trifluoromethylating agents. They can react with a variety of nucleophiles and are also used in radical reactions.

Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, which are powerful electrophilic trifluoromethylating agents capable of reacting with electron-rich aromatic and heteroaromatic systems.

Ruppert-Prakash Reagent (TMSCF3): Trifluoromethyltrimethylsilane is a nucleophilic CF3 source that, upon activation with a fluoride (B91410) source, can trifluoromethylate carbonyls and imines. It can also be used in radical trifluoromethylation reactions.

These direct methods often require specific conditions, such as metal catalysts (e.g., Cu, Ag) or photoredox catalysis, to generate the reactive trifluoromethyl species and control the reaction. The inherent reactivity of the quinoline nucleus generally favors substitution at the C2 or C4 positions in electrophilic or radical reactions, making selective C3-trifluoromethylation a significant hurdle that may require specific directing group strategies.

Building Block Approaches for Trifluoromethylated Quinoline Precursors

A more reliable strategy for controlling regioselectivity is to use a "building block" approach, where the trifluoromethyl group is already part of one of the reactants before the ring-forming reaction. This method transfers the challenge from controlling the regioselectivity of a C-H functionalization to the synthesis of a specific fluorinated precursor.

For a Friedländer-type synthesis, this would involve preparing a trifluoromethylated carbonyl compound. For instance, reacting 2-amino-4,6-dimethoxybenzaldehyde with ethyl 4,4,4-trifluoroacetoacetate could potentially lead to a 3-ethoxycarbonyl-2-(trifluoromethyl)quinoline derivative, although not the desired 3-CF3 product directly.

For a Combes or related synthesis, the key building block would be a trifluoromethylated β-dicarbonyl compound. The reaction of 3,5-dimethoxyaniline with a molecule like 2-(trifluoromethyl)malonaldehyde or a derivative would be a direct route to install the trifluoromethyl group at the C3 position. The synthesis and stability of such building blocks are the primary challenges of this approach.

| Reagent Type | Example(s) | Nature of CF₃ Source | Typical Application |

|---|---|---|---|

| Hypervalent Iodine | Togni Reagents | Electrophilic / Radical | Direct trifluoromethylation of nucleophiles and C-H bonds. |

| Sulfonium Salts | Umemoto's Reagents | Electrophilic | Direct trifluoromethylation of electron-rich (hetero)arenes. |

| Organosilicon | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic / Radical | Trifluoromethylation of carbonyls; radical C-H functionalization. |

Palladium-Catalyzed Cascade Reactions for Trifluoromethylated Quinoline Synthesis

Palladium catalysis offers powerful solutions for constructing complex molecules through cascade or domino reactions, where multiple bonds are formed in a single operation. A one-pot procedure to synthesize 3,4-disubstituted 2-trifluoromethylquinolines has been described, involving a palladium-catalyzed tandem Sonogashira-alkyne carbocyclization of a β-trifluoromethyl β-enaminoketone with an alkyne.

Applying this logic to the target molecule, a potential route could involve the synthesis of an enaminoketone derived from 3,5-dimethoxyaniline and a trifluoromethylated ketone. This intermediate could then undergo a palladium-catalyzed cascade reaction with a suitable coupling partner to construct the quinoline ring. For example, the coupling of a 2-iodoaniline (B362364) derivative with a trifluoromethyl-containing alkyne, followed by intramolecular cyclization, is a known strategy for forming trifluoromethylquinolines. These advanced methods, while often requiring more complex starting materials, provide excellent control over the final substitution pattern and generally proceed under mild conditions compatible with various functional groups.

Regioselectivity and Stereoselectivity in Trifluoromethylation Reactions

The introduction of a trifluoromethyl (CF3) group onto a quinoline scaffold is a critical step, governed by the principles of regioselectivity. The position at which the CF3 group attaches is highly dependent on the reaction mechanism—whether it proceeds via a radical, electrophilic, or nucleophilic pathway—and the electronic nature of the quinoline ring.

Direct C-H trifluoromethylation often proceeds through radical pathways. researchgate.net For quinoline itself, such reactions can lead to functionalization at multiple positions. However, the regioselectivity can be controlled. For instance, a three-step, one-pot protocol has been developed for the C-3 selective trifluoromethylation of quinolines. This method involves nucleophilic activation of the quinoline ring through hydrosilylation, followed by a reaction with an electrophilic CF3+ source (like a Togni reagent), and finally, oxidation to restore aromaticity. thieme-connect.comresearchgate.net This approach offers a strategic way to introduce the CF3 group specifically at the desired C-3 position.

The electronic properties of substituents already on the quinoline ring significantly influence the regioselectivity of trifluoromethylation. Electron-donating groups, such as the methoxy groups in the target molecule, activate the ring, but their directing effects must be considered in the context of the chosen trifluoromethylation agent. researchgate.net

Stereoselectivity becomes a factor when the trifluoromethylation process creates a chiral center. This is not typically the case when functionalizing the aromatic quinoline ring directly. However, in reactions involving the reduction of the quinoline ring, such as asymmetric transfer hydrogenation of 3-(trifluoromethyl)quinolines, chiral products can be obtained with high enantiomeric excess (up to 98% ee). thieme-connect.com This process, catalyzed by chiral phosphoric acids, leads to chiral 1,2,3,4-tetrahydroquinoline (B108954) derivatives, highlighting a method where stereochemistry is a key consideration. thieme-connect.com

Table 1: Regioselectivity in Quinoline Trifluoromethylation

| Method | Position of CF3 | Reagents | Comments |

|---|---|---|---|

| Nucleophilic Activation/Electrophilic Trifluoromethylation | C-3 | H2SiMePh, B(C6F5)3, Togni reagent I, DDQ | Achieves high regioselectivity for the C-3 position through an N-silyl enamine intermediate. thieme-connect.comresearchgate.net |

| Direct C-H Trifluoromethylation (Radical) | C-2, C-4, C-8 | Various radical CF3 sources | Often results in a mixture of isomers; regioselectivity can be poor without directing groups. acs.org |

Incorporation of Dimethoxy Moieties into the Quinoline Ring System

The presence of two methoxy groups at the 5- and 7-positions is a defining feature of the target molecule. The synthesis of this specific substitution pattern requires careful selection of starting materials and reaction conditions.

Strategies for Introducing Methoxy Groups at Specific Positions (e.g., 5,7-dimethoxy)

The most direct strategy for incorporating the 5,7-dimethoxy pattern is to begin with a precursor that already contains these groups in the correct orientation. 3,5-Dimethoxyaniline is the ideal starting material for this purpose. This aniline derivative can then be subjected to classic quinoline-forming reactions.

Several named reactions are suitable for this transformation:

Gould-Jacobs Reaction : This reaction involves the condensation of an aniline (in this case, 3,5-dimethoxyaniline) with an alkoxymethylenemalonate or a related derivative, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield a 4-hydroxyquinoline (B1666331). fly-chem.com The hydroxy group can then be converted to other functionalities if needed.

Conrad-Limpach and Knorr Quinoline Syntheses : These reactions involve the condensation of anilines with β-ketoesters. The Conrad-Limpach synthesis, typically under acidic or thermal conditions, yields quinolin-4-ones. fly-chem.comorientjchem.org The Knorr synthesis provides quinolin-2-ones. The specific regioisomer formed depends on the reaction conditions.

Friedländer Synthesis : This reaction condenses an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. fly-chem.commdpi.com While powerful, it requires a pre-functionalized aniline that may be more complex to synthesize than 3,5-dimethoxyaniline itself.

An alternative approach is the late-stage introduction of methoxy groups. This could involve starting with a dihydroxyquinoline and performing a double O-methylation using a reagent like dimethyl sulfate (B86663) or methyl iodide. However, synthesizing the required 5,7-dihydroxyquinoline precursor might be more challenging than starting with 3,5-dimethoxyaniline.

Functional Group Interconversions and Aromatization Reactions in Dimethoxy Quinoline Synthesis

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comic.ac.uk In the context of synthesizing 5,7-dimethoxyquinoline, several FGIs are pertinent. For instance, if a quinoline synthesis yields a 4-hydroxyquinoline (as in the Gould-Jacobs reaction), this hydroxyl group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl3). fly-chem.commdpi.com This chloro-substituted quinoline is a versatile intermediate for further modifications.

Aromatization is a crucial final step in many quinoline syntheses that initially produce a partially saturated ring system, such as a dihydroquinoline or tetrahydroquinoline. mdpi.com This conversion to the fully aromatic quinoline ring is an oxidative process. Various oxidizing agents can be employed, including palladium on carbon (Pd/C) at high temperatures, silver salts, or air (O2), sometimes in the presence of a catalyst. mdpi.com For example, the reduction of a nitro group to an amine can simultaneously trigger intramolecular cyclization, and subsequent dehydration or oxidation leads to the aromatic quinoline. rsc.org

Convergent and Divergent Synthetic Pathways to this compound

Stepwise Assembly Strategies

A logical stepwise, or linear, approach to this compound involves a sequence of reactions where one part of the molecule is constructed at a time. Two primary retrosynthetic disconnections are plausible:

Build the Dimethoxy Quinoline Core First : This strategy involves first synthesizing 5,7-dimethoxyquinoline using one of the methods described in section 2.3.1 (e.g., starting from 3,5-dimethoxyaniline). The subsequent step would be the regioselective introduction of the trifluoromethyl group at the C-3 position, for example, using the hydrosilylation/electrophilic trifluoromethylation sequence. thieme-connect.com

Incorporate the Trifluoromethyl Group Early : An alternative is to use a building block that already contains the trifluoromethyl group. For example, an α-CF3-enamine can react with a 2-nitrobenzaldehyde (B1664092) derivative (in this case, one with 4,6-dimethoxy substituents) to form an ortho-nitro-substituted enone. A subsequent reduction of the nitro group with a system like Fe-AcOH promotes intramolecular cyclization to yield the 2-CF3-3-arylquinoline product. rsc.org Adapting this to form a 3-CF3 quinoline would require a different trifluoromethylated starting material, such as a β-trifluoromethylated carbonyl compound, to react with 3,5-dimethoxyaniline in a Friedländer-type condensation.

Multicomponent Reactions (MCRs) and Domino Processes

Multicomponent reactions (MCRs) and domino (or cascade) reactions offer a more atom- and step-economical approach to complex molecules by combining three or more reactants in a single pot. nih.govresearchgate.netrsc.org

Multicomponent Reactions (MCRs) : Several MCRs are known for quinoline synthesis. The Doebner-von Miller reaction, for instance, is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. fly-chem.com Theoretically, 3,5-dimethoxyaniline could be reacted with a trifluoromethylated aldehyde and pyruvic acid to assemble the core structure. Another example is the acid-catalyzed three-component coupling of an aniline, an aldehyde, and a terminal alkyne. researchgate.net Employing 3,5-dimethoxyaniline, a suitable aldehyde, and a trifluoromethylated alkyne could potentially construct the desired scaffold in a single step.

Domino Processes : A domino reaction is a sequence of intramolecular transformations that occur without the need to isolate intermediates. nih.gov For example, a secondary amine can catalyze a domino reaction between dicyanoalkenes and enynals to produce substituted quinolines. nih.gov A strategy for the target molecule could involve designing substrates that, upon an initial reaction, are primed to undergo a cascade of cyclization and aromatization steps to form the this compound system.

| Domino Processes | Sequential reactions without isolating intermediates. | High efficiency; reduces purification steps. nih.gov | Requires carefully designed substrates; can be difficult to control. |

Green Chemistry Principles in Quinoline Synthesisnumberanalytics.combeilstein-journals.org

The synthesis of quinoline and its derivatives is of significant interest due to their wide-ranging applications in pharmaceuticals and materials science. numberanalytics.com Historically, classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been employed. tandfonline.comjocpr.com However, these traditional approaches often necessitate harsh reaction conditions, including high temperatures, the use of hazardous solvents, and expensive or toxic catalysts, leading to significant environmental concerns and the generation of substantial waste. tandfonline.comresearchgate.netacs.orgresearchgate.net

In response to these drawbacks, the principles of green chemistry have been increasingly applied to the synthesis of quinolines. numberanalytics.com This approach emphasizes the development of more sustainable and environmentally benign methodologies. numberanalytics.combeilstein-journals.org Key goals of green chemistry in this context include minimizing waste, improving atom economy, utilizing safer solvents and reagents, and employing energy-efficient techniques. beilstein-journals.org The development of novel synthetic methods that incorporate alternative energy sources, eco-friendly catalysts, and greener reaction media is fundamental to building a sustainable future for chemical manufacturing. researchgate.net This shift has led to the exploration of innovative techniques such as solvent-free reactions, catalyst-free systems, and the use of alternative energy sources like microwave and ultrasonic irradiation to construct the quinoline scaffold. researchgate.netrsc.org

Solvent-Free and Catalyst-Free Methodologies

Solvent-free, or neat, reactions are often enhanced by exposure to microwave irradiation, which can lead to higher yields and significantly shorter reaction times compared to traditional heating methods. researchgate.net For instance, a straightforward and environmentally friendly method for the synthesis of functionalized quinolines has been developed by reacting imines with styrene (B11656) under solvent-free and catalyst-free conditions at elevated temperatures. jocpr.com This protocol offers a significant improvement over existing methods by avoiding the use of environmentally destructive organic solvents. jocpr.com

Similarly, catalyst-free approaches are being explored to further enhance the green credentials of synthetic protocols. Visible-light-promoted reactions have emerged as a powerful tool for constructing complex molecules without the need for expensive and often toxic metal-based photocatalysts or additives. beilstein-journals.orgrsc.org For example, a catalyst-free method for the synthesis of trifluoromethylated indole (B1671886) derivatives has been demonstrated, proceeding through a radical cascade cyclization initiated by visible light. beilstein-journals.org Such strategies, which rely on the inherent reactivity of the substrates under specific energy inputs, are highly desirable as they simplify purification processes and minimize waste streams. beilstein-journals.orgmdpi.com The development of these methodologies for the synthesis of trifluoromethyl-containing heterocycles provides a pathway for applying similar principles to the synthesis of complex quinolines like this compound. beilstein-journals.orgccspublishing.org.cn

The following table summarizes examples of solvent-free and catalyst-free approaches for synthesizing heterocyclic compounds, including quinoline analogues.

| Reaction Type | Reactants | Conditions | Product Yield | Reference |

| Quinoline Synthesis | Substituted Aldimines, Substituted Styrenes | Solvent-free, Catalyst-free, 110°C | Good | jocpr.com |

| Tetrahydropyrimidine Synthesis | 1,3-Dicarbonyl compound, Arylaldehydes, Urea/Thiourea | Solvent-free, Catalyst-free, Microwave Irradiation | High | researchgate.net |

| Dihydropyrido[1,2-a]indolone Synthesis | N-arylacrylamides, Umemoto's reagent | Catalyst-free, Visible light, Room Temperature | Moderate to Good | beilstein-journals.org |

| gem-Difluorinated Compound Synthesis | Arylglyoxal monohydrates, Difluoroenoxysilanes | Solvent-free, Catalyst-free, Room Temperature | Good to Excellent | mdpi.com |

Microwave-Assisted and Ultrasonic Irradiation Techniquesrsc.orgrsc.org

The use of alternative energy sources like microwave irradiation and ultrasonic waves represents a cornerstone of green chemistry in organic synthesis. nih.gov These techniques offer significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often, enhanced selectivity. nih.govresearchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful and popular tool in the synthesis of heterocyclic compounds, including a wide array of quinoline derivatives. nih.govresearchgate.net Unlike conventional heating, which relies on conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This efficiency often translates to shorter reaction times, decreasing the likelihood of side reactions and thermal decomposition of products. nih.gov

Numerous protocols for the microwave-assisted synthesis of quinolines have been reported. For example, a one-pot, solvent-free reaction of anilines with alkyl vinyl ketones on a silica (B1680970) gel surface impregnated with indium(III) chloride under microwave irradiation provides a convenient and efficient route to quinolines and dihydroquinolines. researchgate.net Similarly, multicomponent reactions, which are inherently atom-economical, can be significantly accelerated using microwave energy. The synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones from aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone is facilitated by microwave irradiation, offering high yields in short timeframes. nih.gov These methods are often characterized by simple work-up procedures and adherence to green chemistry principles. nih.gov

Ultrasonic Irradiation Techniques

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green methodology for quinoline synthesis. nih.gov Ultrasonic waves passing through a liquid medium create acoustic cavitation—the formation, growth, and implosive collapse of bubbles. nih.gov This phenomenon generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. researchgate.net

Ultrasound-promoted synthesis of quinolines has been shown to be efficient, requiring milder conditions and shorter reaction times compared to conventional methods. researchgate.net For example, the synthesis of hybrid quinoline-imidazole derivatives is significantly accelerated under ultrasonic irradiation, highlighting benefits in energy consumption and product yields. rsc.org Another green procedure involves the use of basic ionic liquids in aqueous media to catalyze the condensation of isatin (B1672199) with ketones under ultrasonic irradiation, producing quinolines with high selectivity and yield. nih.govresearchgate.net This method avoids the need for transition metal catalysts and minimizes subsidiary reactions like aldol condensation. researchgate.net The synthesis of quinolinone derivatives via a multicomponent reaction has also been successfully performed under ultrasonic conditions, demonstrating the broad applicability of this technique. nih.gov

The table below offers a comparison of conventional versus energy-efficient techniques for the synthesis of quinoline analogues.

| Product Type | Method | Catalyst | Conditions | Reaction Time | Yield | Reference |

| Pyrimido[4,5-b]quinolines | Microwave-assisted | PTSA | 300 W, 573 K | 10 min | High | nih.gov |

| Dihydroquinolines | Microwave-assisted (Solvent-free) | InCl₃/Silica gel | - | 15-20 min | 92-98% | researchgate.net |

| Quinolines | Ultrasonic Irradiation | Basic Ionic Liquid | Room Temp, Aqueous media | 2 h | High | researchgate.net |

| Hybrid Quinoline-Imidazoles | Ultrasonic Irradiation | - | - | Shorter than conventional | High | rsc.org |

| Quinolines | Conventional Heating | Various | High Temp | Hours to Days | Variable | tandfonline.comjocpr.com |

Chemical Reactivity, Derivatization, and Mechanistic Studies of 5,7 Dimethoxy 3 Trifluoromethyl Quinoline

Electrophilic Aromatic Substitution Reactions of the Quinoline (B57606) Ring

Electrophilic aromatic substitution (SEAr) on the quinoline nucleus is a well-studied class of reactions. Generally, the carbocyclic (benzene) ring is more susceptible to electrophilic attack than the electron-deficient heterocyclic (pyridine) ring. quimicaorganica.org The reaction typically proceeds with a preference for substitution at the C5 and C8 positions, a preference rationalized by the formation of the most stable cationic intermediates (Wheland intermediates) where the aromaticity of the adjacent pyridine (B92270) ring is preserved. quimicaorganica.org

The reactivity of 5,7-dimethoxy-3-(trifluoromethyl)quinoline in SEAr reactions is governed by the powerful and opposing electronic effects of its substituents.

Methoxy (B1213986) Groups (-OCH₃): The methoxy groups at the C5 and C7 positions are strong activating groups. Through the resonance effect (+R), they donate electron density to the benzene (B151609) ring, significantly increasing its nucleophilicity and making it much more reactive towards electrophiles than an unsubstituted quinoline. As ortho, para-directors, the 5-methoxy group activates the C6 (ortho) and C8 (para) positions, while the 7-methoxy group activates the C6 (ortho) and C8 (ortho) positions.

Trifluoromethyl Group (-CF₃): The trifluoromethyl group at the C3 position is a potent deactivating group. It exerts a strong electron-withdrawing inductive effect (-I), which reduces the electron density of the entire aromatic system. This effect is most pronounced on the pyridine ring, further diminishing its already low reactivity toward electrophiles.

The net effect is a strong activation of the benzene ring for electrophilic substitution, driven by the concerted action of the two methoxy groups, while the pyridine ring remains highly deactivated.

The regiochemical outcome of electrophilic substitution is dictated by the directing influence of the methoxy groups. Both the C6 and C8 positions are electronically activated by the resonance donation from both methoxy substituents.

Attack at C6: This position is ortho to the 7-methoxy group and ortho to the 5-methoxy group.

Attack at C8: This position is para to the 5-methoxy group and ortho to the 7-methoxy group.

Both positions are strongly favored electronically. Therefore, electrophilic aromatic substitution on this compound is predicted to yield a mixture of 6- and 8-substituted products. The precise ratio of these isomers would be influenced by the steric bulk of the incoming electrophile and the specific reaction conditions, but both are expected to be major products.

| Reaction | Typical Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Nitro- and 8-Nitro-5,7-dimethoxy-3-(trifluoromethyl)quinoline | The powerful activating effect of the two -OCH₃ groups directs the nitronium ion (NO₂⁺) electrophile to the electron-rich C6 and C8 positions. quimicaorganica.org |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 6-Bromo- and 8-Bromo-5,7-dimethoxy-3-(trifluoromethyl)quinoline | The methoxy groups activate the C6 and C8 positions for attack by the polarized halogen electrophile. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl- and 8-Acyl-5,7-dimethoxy-3-(trifluoromethyl)quinoline | The acylium ion electrophile will attack the highly activated C6 and C8 positions, provided steric hindrance is not prohibitive. |

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

Transition metal-catalyzed cross-coupling reactions, particularly those involving C-H activation, have become indispensable tools for the regioselective functionalization of heterocyclic compounds. nih.govmdpi.com These methods offer a step-economical alternative to traditional synthetic routes that often require pre-functionalization.

The direct functionalization of C-H bonds in this compound can be envisioned at several positions, with the regiochemical outcome being highly dependent on the chosen catalytic system and mechanism. mdpi.comconferenceproceedings.international

C2 and C4 Positions: The pyridine ring's C2 and C4 C-H bonds are inherently acidic and are often sites for functionalization via concerted metalation-deprotonation pathways or radical mechanisms. The C3-trifluoromethyl group could further enhance the reactivity of these positions in certain C-H functionalization protocols. nih.gov

C8 Position: The C8 C-H bond is a common site for functionalization in quinolines, often proceeding via cyclometalation involving coordination of the quinoline nitrogen to the metal center. This forms a stable five-membered metallacycle intermediate that directs functionalization to the C8 position. The presence of the 5,7-dimethoxy groups is unlikely to impede this pathway significantly.

C6 Position: The C6 C-H bond, being electron-rich due to the flanking methoxy groups, could be a target for C-H activation pathways that proceed through an electrophilic-type metalation mechanism.

Strategies for achieving regioselective functionalization could involve the use of N-oxide derivatives, which are known to direct palladium- and rhodium-catalyzed C-H activation to the C2 and C8 positions. mdpi.com Alternatively, catalyst and ligand control could be employed to steer the reaction toward other positions. Given the electronic landscape of the molecule, a variety of metal-catalyzed cross-coupling reactions such as direct arylation, alkylation, or amination could be developed.

| Strategy | Potential Catalyst | Likely Site(s) of Functionalization | Mechanistic Consideration |

|---|---|---|---|

| Directed C-H Activation | Rh(III), Pd(II) | C8, C2 (with N-Oxide) | Proceeds via coordination to the quinoline nitrogen (or N-oxide oxygen), followed by cyclometalation. mdpi.com |

| Non-Directed C-H Functionalization | Pd(II), Cu(I) | C2, C4 | Targets the most acidic or electronically distinct C-H bonds on the pyridine ring. nih.gov |

| Electrophilic C-H Borylation/Silylation | Ir(I), Rh(I) | C6, C8 | Favors the most electron-rich positions on the carbocyclic ring, potentially influenced by steric factors. |

Derivatization at the Trifluoromethyl and Methoxy Bearing Positions

The reactivity of this compound is largely dictated by the interplay of its electron-donating dimethoxy groups and the strongly electron-withdrawing trifluoromethyl group. This electronic arrangement creates distinct sites for potential derivatization.

The trifluoromethyl group (-CF3) is generally considered to be chemically inert and resistant to many transformations due to the high strength of the carbon-fluorine bond. However, its powerful electron-withdrawing nature significantly influences the reactivity of the quinoline ring, particularly at the C-4 position, making it more susceptible to nucleophilic attack. While direct derivatization of the -CF3 group itself is challenging, its electronic influence is a key tool in directing reactions on the quinoline core.

Conversely, the methoxy groups (-OCH3) at the 5 and 7 positions are potential sites for derivatization, primarily through ether cleavage to yield the corresponding hydroxylated quinolines. This transformation is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr3). The resulting hydroxyquinolines can then serve as precursors for a variety of new derivatives through esterification, etherification, or other reactions involving the hydroxyl group.

Nucleophilic aromatic substitution (SNA r) on the benzene ring of the quinoline is also a possibility, although the electron-donating nature of the methoxy groups generally deactivates the ring towards nucleophilic attack. However, under specific conditions or with highly activated nucleophiles, substitution at positions ortho or para to the methoxy groups might be achievable.

Mechanistic Investigations of Synthesis and Transformation Pathways

Understanding the mechanisms of formation and subsequent reactions of this compound is crucial for optimizing reaction conditions and designing novel synthetic routes.

Reaction Intermediates and Transition State Analysis

The synthesis of substituted quinolines can often be achieved through various condensation reactions, such as the Friedländer synthesis. In the context of this compound, this would likely involve the reaction of 2-amino-4,6-dimethoxybenzaldehyde (B8054005) or a related ketone with a compound containing a trifluoromethyl group and an adjacent methylene (B1212753), such as ethyl trifluoroacetoacetate.

Mechanistic studies of such reactions suggest the initial formation of an enamine or an imine intermediate. For instance, in a Friedländer-type synthesis, the reaction would proceed through the formation of a Schiff base between the amino group of the benzaldehyde (B42025) derivative and the carbonyl of the trifluoromethyl-containing reactant. This is followed by an intramolecular aldol-type condensation. The subsequent dehydration of the resulting alcohol would then lead to the formation of the stable aromatic quinoline ring. Computational studies on related systems can provide insights into the transition states of these cyclization and dehydration steps, helping to identify the rate-determining step and factors influencing regioselectivity.

Kinetic and Thermodynamic Considerations in Reaction Design

The design of efficient synthetic protocols for this compound and its derivatives requires a careful consideration of both kinetic and thermodynamic factors. The choice of catalyst, solvent, and temperature can significantly impact the reaction rate and the equilibrium position of the reaction.

For instance, in the Friedländer synthesis, acid or base catalysis is often employed to accelerate the condensation and cyclization steps. Kinetic studies can help in selecting the optimal catalyst and its concentration to achieve a high reaction rate while minimizing the formation of side products.

Structure Activity Relationship Sar Investigations of 5,7 Dimethoxy 3 Trifluoromethyl Quinoline Analogues

Methodological Frameworks for SAR Studies of Quinoline (B57606) Derivatives

The investigation of quinoline derivatives employs a range of methodological frameworks to elucidate the relationship between chemical structure and biological function. These methods span from traditional synthetic approaches to sophisticated computational modeling.

A fundamental approach in SAR studies involves the synthesis of a series of related compounds, or analogs, where specific parts of the lead molecule are systematically altered. oncodesign-services.com This process allows researchers to probe the importance of different functional groups and their positions on the quinoline ring. nih.govnih.gov The quinoline nucleus presents multiple positions (e.g., C-2, C-3, C-4, C-6, C-7, C-8) where substitutions can dramatically alter the compound's properties. slideshare.netnih.gov

Key findings from positional variation studies on the quinoline ring include:

Position 2: Introduction of substituents at this position often reduces activity. slideshare.net However, blocking this position with a bulky alkyl group has been used to prevent unwanted metabolism in some antimalarial derivatives. nih.gov

Position 3: A carboxylic acid group at this position has been found to be crucial for the inhibitory activity of certain quinoline derivatives against specific receptors. orientjchem.org Radical iodination at position 3, however, has been shown to decrease the antimalarial activity of chloroquine. mdpi.com

Position 4: A substituted amino group at the 4th position is essential for the activity of 4-aminoquinoline antimalarials like chloroquine. slideshare.net

Position 6: The presence of a fluorine atom at this position is associated with significantly enhanced antibacterial activity. slideshare.net Similarly, an electron-donating methoxy (B1213986) group at C6 has been linked to increased potency in certain anticancer quinolines. nih.gov

Position 7: A chloro group at this position is considered essential for the antimalarial activity of 4-aminoquinolines. slideshare.net

Position 8: The presence of a hydrogen or methoxy group at this position can be detrimental to certain biological activities, such as the inhibition of β-hematin formation. nih.gov

Table 1: General Effects of Substituent Modifications on the Quinoline Ring| Position on Quinoline Ring | Type of Modification/Substituent | General Impact on Biological Activity (Examples) | Reference |

|---|---|---|---|

| 2 | Introduction of substituents | Generally reduces activity. | slideshare.net |

| 3 | Carboxylic acid group | Can be essential for inhibitory activity. | orientjchem.org |

| 4 | Substituted amino group | Crucial for antimalarial activity in 4-aminoquinolines. | slideshare.net |

| 6 | Fluorine atom | Significantly enhances antibacterial activity. | slideshare.net |

| 6 | Methoxy group | Increases potency in certain anticancer derivatives. | nih.gov |

| 7 | Chloro group | Essential for activity in 4-aminoquinoline antimalarials. | slideshare.net |

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity in a quantitative manner. nih.govyoutube.com These models are invaluable for predicting the activity of newly designed molecules, thereby reducing the time and cost associated with synthesizing and testing them. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.comjmaterenvironsci.com These approaches evaluate the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of a molecule. nih.govjmaterenvironsci.com By generating contour maps, 3D-QSAR models can visually represent regions where modifications to the molecular structure are likely to increase or decrease biological activity. mdpi.comjmaterenvironsci.com For instance, a CoMSIA model might indicate that adding a bulky, hydrophobic group in a specific region of the molecule would be favorable for activity, consistent with π-stacking interactions at the target site. nih.gov These models have been successfully applied to various quinoline derivatives to guide the design of novel inhibitors. nih.govnih.govmdpi.com

Influence of the Trifluoromethyl Group on Molecular Interactions

The trifluoromethyl (CF3) group is a unique and highly influential substituent in medicinal chemistry. mdpi.comresearchgate.net Its incorporation into a molecular scaffold like quinoline can profoundly alter the compound's physicochemical properties and its interactions with biological targets. dntb.gov.ua

The CF3 group exerts powerful electronic and steric effects that distinguish it from other substituents like a methyl group. mdpi.comresearchgate.net

Electronic Effects: Due to the high electronegativity of its three fluorine atoms, the trifluoromethyl group acts as a strong electron-withdrawing substituent. mdpi.comnih.gov This property significantly alters the electronic distribution of the aromatic ring to which it is attached. researchgate.net This strong inductive effect can enhance the electrophilic character of adjacent sites and influence the reactivity of the entire molecule. nih.gov

Steric and Physicochemical Effects: The CF3 group is bulkier than a methyl group and is highly lipophilic, a property that can enhance membrane permeability and bioavailability. mdpi.comresearchgate.net The carbon-fluorine bond is one of the strongest in organic chemistry, which makes the trifluoromethyl group highly resistant to metabolic degradation, thereby increasing the metabolic stability of the drug candidate. mdpi.com

Table 2: Comparison of Physicochemical Properties of Key Substituents| Property | Trifluoromethyl (-CF3) | Methyl (-CH3) | Hydrogen (-H) | Reference |

|---|---|---|---|---|

| Electronic Effect | Strongly electron-withdrawing | Weakly electron-donating | Neutral | mdpi.comresearchgate.net |

| Lipophilicity (Hansch π value) | +0.88 | +0.56 | 0.00 | mdpi.comnih.gov |

| Steric Size (van der Waals radius) | Larger than methyl | Smaller than trifluoromethyl | Smallest | mdpi.comresearchgate.net |

| Metabolic Stability | High (due to strong C-F bond) | Susceptible to oxidation | Susceptible to replacement | mdpi.com |

Impact of Dimethoxy Substitution on Structural Features and Activity

Methoxy groups are generally considered electron-donating, which can affect the electron density of the quinoline ring system. orientjchem.org This electronic influence is complementary to the electron-withdrawing nature of the CF3 group. The position of these substituents is critical; SAR studies on various quinoline-based compounds have shown that dimethoxy and trimethoxy substitution patterns can lead to potent biological activity. nih.govnih.gov For example, chalcones with 3,4,5-trimethoxy substitutions have demonstrated excellent inhibitory potency against various cell lines. biointerfaceresearch.com

The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions within a receptor's binding site. nih.gov These substitutions can also impact the planarity and conformational flexibility of the quinoline scaffold, which in turn affects how the molecule fits into its biological target. orientjchem.orgnih.gov Studies on 2,4-dimethoxy-pyrimido[4,5-b]quinolines, for instance, have explored how substitutions influence binding affinity through intermolecular interactions. nih.gov

Table 3: Examples of Methoxy-Substituted Quinoline Derivatives and Their Activities| Compound Class | Methoxy Substitution Pattern | Reported Biological Activity | Reference |

|---|---|---|---|

| Quinolinyl Chalcones | Dimethoxy and Trimethoxy | Good in vitro antimalarial activity (IC50 < 5 µM). | nih.gov |

| Pyrimido[4,5-b]quinolines | 2,4-dimethoxy | Investigated for binding affinity in the main protease of SARS-CoV-2. | nih.gov |

| Quinoline-based Chalcones | 3,4,5-trimethoxy | Excellent inhibitory potency against various cancer cell lines. | biointerfaceresearch.com |

| Indolo[2,3-b]quinolines | 11-(4-methoxyanilino) | Showed promising cytotoxicity against several cancer cell lines. | orientjchem.org |

| Chalcone-Quinoline Hybrids | Dimethoxy-substituted | Demonstrated potent cytotoxic activity against leukemia and CNS cancer cell lines. | nih.gov |

Positional Significance of Methoxy Groups (e.g., 5,7- vs. 6,7-dimethoxy)

The specific placement of methoxy groups on the quinoline core is a critical determinant of biological activity, influencing the molecule's interaction with target receptors. Structure-activity relationship (SAR) studies reveal that variations in the methoxy substitution pattern, such as comparing 5,7-dimethoxy analogues with 6,7-dimethoxy isomers, can lead to significant differences in efficacy and selectivity.

For instance, in the context of anticancer research, the positioning of electron-donating groups like methoxy at the C-6 and C-7 positions of the quinoline core has been shown to increase the activity of compounds. researchgate.net This suggests that the electron density at this part of the molecule is crucial for its interaction with biological targets. In contrast, studies on other quinoline derivatives have highlighted the importance of substituents at the C-5 and C-8 positions for different activities. For example, research on 8-substituted quinolines indicated that methoxy groups at the C-8 position are crucial for acetylcholinesterase (AChE) enzyme inhibition. researchgate.net Another study noted that compounds with methyl substitution at the C-5 position of the quinoline showed more potent anticancer activity than those substituted at the C-6 position. biointerfaceresearch.com

These findings underscore that there is no universally optimal substitution pattern; the significance of the methoxy group's position is highly dependent on the specific biological target and the desired therapeutic effect. The 5,7-dimethoxy arrangement in the title compound, therefore, presents a unique electronic and steric profile compared to other dimethoxy isomers, which dictates its specific pharmacological properties.

Table 1: Impact of Methoxy Group Position on Biological Activity in Quinoline Analogues

| Substitution Pattern | Observed Biological Effect | Reference Context |

|---|---|---|

| 6,7-Dimethoxy | Increased anticancer activity | General quinazoline derivatives |

| 8-Methoxy | Crucial for AChE inhibition | 8-substituted quinolines |

| 5-Methyl (vs. 6-Methyl) | More potent anticancer activity | Indole-quinoline derivatives |

Contribution to Molecular Polarity, Lipophilicity, and Hydrogen Bonding Capabilities

The physicochemical properties of 5,7-dimethoxy-3-(trifluoromethyl)quinoline, such as its polarity, lipophilicity, and hydrogen bonding potential, are significantly shaped by its substituents. These properties are fundamental to its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Hydrogen Bonding Capabilities : The methoxy groups play a crucial role in the molecule's ability to form hydrogen bonds. The oxygen atoms in the 5- and 7-methoxy groups possess lone pairs of electrons, allowing them to act as hydrogen bond acceptors. nih.govrsc.org This capability is vital for interacting with biological targets, such as amino acid residues in the active site of an enzyme or receptor. While the molecule lacks a hydrogen bond donor, its ability to accept hydrogen bonds is a key feature in its pharmacophore. The strength and geometry of these potential hydrogen bonds can significantly influence the binding affinity and selectivity of the compound.

Conformational Analysis and Flexibility in Relation to SAR

Interplay of Substituents on Quinoline Ring Conformation

The conformation of the quinoline ring system, which is largely planar, is influenced by the electronic and steric effects of its substituents. The interplay between the electron-donating methoxy groups and the strongly electron-withdrawing trifluoromethyl group affects the electron distribution within the aromatic system and can cause minor distortions in the ring's planarity. acs.org

Electronic Effects : The two methoxy groups at positions 5 and 7 are electron-donating, increasing the electron density of the benzene (B151609) portion of the quinoline ring. In contrast, the trifluoromethyl group at position 3 is a powerful electron-withdrawing group, which decreases the electron density of the pyridine (B92270) portion of the ring. This push-pull electronic effect can influence the molecule's dipole moment and its electrostatic interactions with a receptor.

Steric Effects : While methoxy groups are not excessively bulky, their presence at positions 5 and 7 can create steric hindrance that may influence the preferred orientation of the molecule as it approaches its binding site. The trifluoromethyl group also contributes to the steric profile of the molecule. The specific conformation adopted by the molecule will be one that minimizes steric clashes while maximizing favorable binding interactions. Conformational analysis helps to define the role of these substituents in chiral recognition and in determining the active conformation of the molecule. nih.gov

Pharmacophore Elucidation and Hypothesis Generation

Pharmacophore modeling is a crucial tool in drug design that identifies the essential structural features of a molecule required for its biological activity. acs.orgmdpi.com For this compound and its analogues, a pharmacophore model helps to rationalize their structure-activity relationships and guide the design of new, more potent compounds. nih.govmdpi.com

Identification of Essential Structural Features for Specific Receptor Interactions

Based on the analysis of this compound and related compounds, a hypothetical pharmacophore model can be generated. This model highlights the key chemical features and their spatial arrangement necessary for effective binding to a biological target. nih.govnih.govmdpi.com

The essential features of this pharmacophore likely include:

Aromatic/Hydrophobic Core : The quinoline ring system serves as a rigid scaffold that provides a necessary hydrophobic surface for interacting with nonpolar regions of a receptor binding pocket. nih.gov

Hydrogen Bond Acceptors : The oxygen atoms of the 5- and 7-methoxy groups are critical hydrogen bond acceptors, forming directed interactions with hydrogen bond donor residues (e.g., -NH or -OH groups) in the target protein. nih.gov

Electron-Withdrawing Region : The trifluoromethyl group at the C-3 position provides a strong electron-withdrawing feature. This can be involved in specific electrostatic or dipole-dipole interactions and also enhances the metabolic stability of the compound.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can further refine this pharmacophore model. dovepress.com These methods generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic character are favorable or unfavorable for activity, providing a detailed roadmap for optimizing ligand-receptor interactions. nih.gov

Table 2: Essential Pharmacophoric Features of this compound Analogues

| Pharmacophoric Feature | Structural Moiety | Putative Interaction |

|---|---|---|

| Aromatic/Hydrophobic Core | Quinoline Ring | Hydrophobic interactions, π-π stacking |

| Hydrogen Bond Acceptors | 5- and 7-Methoxy Groups | Hydrogen bonding with receptor's H-bond donors |

| Electron-Withdrawing Region | 3-Trifluoromethyl Group | Electrostatic/dipole interactions, metabolic stability |

Computational Chemistry and Molecular Modeling Studies of 5,7 Dimethoxy 3 Trifluoromethyl Quinoline

Ligand-Based Drug Design (LBDD) Methodologies

Ligand-based drug design (LBDD) relies on the knowledge of molecules known to interact with a target of interest. These methods use a set of active compounds to deduce the necessary structural features for biological activity, which can then be used to design new molecules or search for existing ones with similar properties. mdpi.com

Pharmacophore Modeling and Virtual Screening for Candidate Identification

Pharmacophore modeling is a cornerstone of LBDD, identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to be active at a specific biological target. frontiersin.org Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries in a process known as virtual screening. nih.govnih.gov This process filters vast chemical databases to identify a smaller, more manageable set of molecules that are likely to be active, thereby saving significant time and resources in the drug discovery pipeline. nih.govwuxibiology.com

For a compound like 5,7-Dimethoxy-3-(trifluoromethyl)quinoline, a hypothetical pharmacophore model for a kinase target, for instance, could be constructed based on known quinoline (B57606) inhibitors. The key features would likely include:

An aromatic ring feature corresponding to the quinoline core.

A hydrogen bond acceptor from the quinoline nitrogen.

Hydrophobic features representing the trifluoromethyl group and the two methoxy (B1213986) groups.

This model would then be used to screen databases like ZINC or ChEMBL to find compounds that match these spatial and chemical requirements. ijper.org

Table 1: Hypothetical Pharmacophore Features for a Quinoline-Based Kinase Inhibitor

| Feature Type | Projected Location on this compound | Role in Binding |

|---|---|---|

| Aromatic Ring (AR) | Quinoline bicyclic system | Pi-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine). |

| Hydrogen Bond Acceptor (HBA) | Quinoline Nitrogen (N1) | Forms crucial hydrogen bonds with hinge region residues of kinases. |

| Hydrophobic (HY) | Trifluoromethyl group at C3 | Occupies hydrophobic pockets, enhancing binding affinity. |

Similarity Searching and Clustering of Quinoline Datasets

Similarity searching is a computational method used to find molecules with similar structures or properties to a known active compound. mdpi.com The underlying principle is that structurally similar molecules are likely to have similar biological activities. nih.gov This technique can be based on 2D structural fingerprints or 3D shape and electrostatic fields. nih.gov

In the context of this compound, this molecule could be used as a query to search large chemical databases for compounds with a high degree of similarity. youtube.com Furthermore, large datasets of quinoline derivatives can be grouped into clusters of structurally related molecules. This clustering helps in understanding the chemical space of quinolines and can guide the selection of diverse compounds for screening or the design of focused libraries around a specific scaffold like the dimethoxy-trifluoromethyl-quinoline core. researchgate.net

Structure-Based Drug Design (SBDD) Methodologies

When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, structure-based drug design (SBDD) methods can be employed. frontiersin.org These techniques use the target's structure to design or identify ligands that can bind to it with high affinity and selectivity.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a primary tool in SBDD that predicts the preferred orientation of a ligand when bound to a target protein. rjptonline.org The process involves sampling various conformations of the ligand within the binding site and scoring them based on their binding energy to predict the most stable complex. researchgate.netnih.gov This method is invaluable for understanding ligand-receptor interactions and for virtual screening campaigns. nih.govnih.gov

While no specific docking studies for this compound were found, research on structurally related quinoline inhibitors provides significant insights. For example, studies on 3-phenyltrifluoromethyl quinoline derivatives have demonstrated their potential as anticancer agents through molecular modeling. researchgate.net Similarly, studies on 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors highlight the importance of the dimethoxy substitution pattern for activity. nih.gov

The analysis of docked poses reveals the specific intermolecular interactions that stabilize the ligand-protein complex. rjptonline.org For quinoline-based kinase inhibitors, a common binding mode involves the quinoline nitrogen atom forming a critical hydrogen bond with an amino acid residue in the "hinge" region of the kinase ATP-binding site. nih.govmdpi.com

Based on analogous structures, the binding mode of this compound within a kinase active site would likely involve:

Hydrogen Bonding: The quinoline nitrogen acting as a hydrogen bond acceptor with a hinge region residue (e.g., the backbone amide of Methionine). nih.gov

Hydrophobic Contacts: The trifluoromethyl group at the C3 position is a strong hydrophobic moiety that would likely occupy a deep hydrophobic pocket, contributing significantly to binding affinity. rjptonline.orgnih.gov

Pi-Stacking: The aromatic quinoline ring system could engage in π-π stacking interactions with aromatic amino acid residues like tyrosine or tryptophan within the active site. mdpi.com

Other Interactions: The methoxy groups at the C5 and C7 positions could form additional van der Waals contacts or, depending on the specific topology of the binding site, potentially engage in hydrogen bonding. mdpi.com

Table 2: Predicted Intermolecular Interactions for this compound in a Kinase Binding Site

| Interaction Type | Potential Interacting Moiety on Ligand | Potential Interacting Residues in Target |

|---|---|---|

| Hydrogen Bond | Quinoline Nitrogen | Hinge Region Amino Acids (e.g., Met, Cys) |

| Hydrophobic Interaction | -CF3 group | Hydrophobic Pocket Residues (e.g., Leu, Val, Ile) |

| Pi-Stacking | Quinoline Aromatic Rings | Aromatic Residues (e.g., Phe, Tyr, Trp) |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the docked complex and observe how the ligand and protein adapt to each other. nih.govresearchgate.netdoi.org

An MD simulation of a this compound-protein complex would typically run for nanoseconds to microseconds. nih.govmdpi.com Key parameters analyzed during the simulation include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. researchgate.netnih.gov These simulations can confirm the stability of key interactions predicted by docking, such as the hinge region hydrogen bond, and provide a more accurate estimation of the binding free energy. nih.gov

Assessment of Ligand Stability and Conformational Changes in Binding Sites

Molecular dynamics (MD) simulations are a important computational tool for assessing the stability of a ligand, such as this compound, when it is bound to a biological target, like a protein receptor. These simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic nature of the ligand-receptor complex. By analyzing the trajectory of the simulation, researchers can evaluate the stability of the ligand's binding pose. Key metrics, including Root Mean Square Deviation (RMSD), are calculated to quantify how much the ligand's conformation deviates from its initial docked position. A stable, low RMSD value over the course of the simulation suggests that the ligand remains securely in the binding pocket.

Furthermore, MD simulations illuminate the conformational changes that may occur in both the ligand and the protein's binding site upon complex formation. The binding of this compound can induce adjustments in the side chains of amino acids within the active site to better accommodate the ligand. Conversely, the ligand itself may adopt a specific, energetically favorable conformation to maximize its interactions with the receptor. Understanding these induced-fit dynamics is crucial, as the stability of the complex relies on these mutual adjustments. The analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent forces throughout the simulation reveals the key interactions that maintain the complex's integrity and the ligand's stability within the binding site. nih.gov

Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)

To quantify the binding affinity between a ligand and a receptor, computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are widely employed. nih.gov These end-point methods calculate the binding free energy (ΔG_bind) by estimating the difference in energy between the ligand-receptor complex and the individual ligand and receptor molecules in solution. 34.237.233chemisgroup.us The calculations are typically performed on snapshots taken from a molecular dynamics simulation, providing an average energy value that accounts for molecular motion and conformational flexibility. 34.237.233

The binding free energy is calculated as a sum of several energy components, as shown in the equation below:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

ΔE_MM (Molecular Mechanics Energy): This term represents the change in the gas-phase molecular mechanics energy upon binding. It includes contributions from internal bonded energies (bonds, angles, dihedrals) as well as non-bonded electrostatic and van der Waals interactions between the ligand and the protein. nih.gov

ΔG_solv (Solvation Free Energy): This term accounts for the energy change associated with solvating the molecules in a continuum solvent model. It is further divided into a polar component (ΔG_pol) and a non-polar component (ΔG_np). The polar part is calculated using either the Generalized Born (GB) or Poisson-Boltzmann (PB) model, while the non-polar part is often estimated based on the solvent-accessible surface area (SASA). nih.gov

TΔS (Conformational Entropy): This term represents the change in conformational entropy upon ligand binding. Estimating this term is computationally intensive and it is sometimes omitted in calculations, which can affect the absolute accuracy of the predicted binding energy. nih.gov

The MM/GBSA and MM/PBSA methods provide a balance between computational speed and accuracy, making them popular for rescoring docking poses and ranking potential drug candidates. nih.gov

| Energy Component | Description | Contribution to Binding |

|---|---|---|

| ΔE_vdw (van der Waals) | Energy from attractive and repulsive forces between non-bonded atoms. | Typically favorable (negative). |

| ΔE_ele (Electrostatic) | Energy from Coulombic interactions between charged atoms. | Can be favorable or unfavorable. |

| ΔG_pol (Polar Solvation) | Energy required to transfer the molecule from a vacuum to the polar solvent. Often opposes binding. | Typically unfavorable (positive). |

| ΔG_np (Non-polar Solvation) | Energy from hydrophobic interactions and cavity formation in the solvent. | Typically favorable (negative). |

| -TΔS (Conformational Entropy) | Energy change due to the loss of conformational freedom upon binding. | Unfavorable (positive contribution to ΔG). |

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules like this compound. researchgate.net Unlike methods that solve the complex many-electron Schrödinger equation, DFT calculates the total energy of a system based on its electron density. researchgate.netaps.org This approach allows for a detailed understanding of a molecule's properties at the atomic level.

For this compound, DFT calculations can be used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of its atoms. From this optimized structure, various electronic properties and reactivity descriptors can be calculated. nih.gov These descriptors, such as chemical hardness, softness, electronegativity, and electrophilicity index, provide quantitative measures of the molecule's stability and its propensity to participate in chemical reactions. nih.gov For instance, a molecule with a high chemical hardness is generally less reactive. nih.gov By analyzing these parameters, researchers can predict how the quinoline derivative might interact with biological targets or other chemical species. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. bhu.ac.in The MEP map for this compound would reveal regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. nih.gov These maps are invaluable for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for ligand-receptor binding. bhu.ac.innih.gov

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital most likely to accept an electron (electrophilic character). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govuobaghdad.edu.iq A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, analyzing the distribution and energies of these orbitals provides fundamental insights into its reactivity and potential interaction mechanisms.

| Parameter | Symbol | Description and Significance |

|---|---|---|

| HOMO Energy | E_HOMO | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | E_LUMO | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| Energy Gap | ΔE | Difference between E_LUMO and E_HOMO; indicates chemical reactivity and stability. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. Calculated as (E_LUMO - E_HOMO) / 2. |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons. Calculated as -(E_HOMO + E_LUMO) / 2. |

| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. Calculated as χ² / (2η). |

Cheminformatics and Data Mining in Quinoline Research

Cheminformatics combines chemistry, computer science, and information technology to analyze vast amounts of chemical data. longdom.orgejbi.org In the context of quinoline research, this involves mining large databases of quinoline derivatives to identify patterns and relationships between their chemical structures and biological activities. nih.govwhiterose.ac.uk The explosion of data from high-throughput screening and combinatorial chemistry has made these computational approaches indispensable for modern drug discovery. whiterose.ac.uknih.gov

A primary application of cheminformatics in this area is the development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models. longdom.orgnih.gov QSAR studies aim to establish a mathematical correlation between the physicochemical properties (descriptors) of a series of compounds and their biological activity. nih.gov For a dataset of quinoline derivatives, these descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties. nih.gov By applying machine learning algorithms and statistical methods, researchers can build models that predict the activity of new, untested quinoline compounds. nih.gov These predictive models accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates, thereby saving significant time and resources. ejbi.orgnih.gov

Integration of Computational and Experimental Data for Hypothesis Generation

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery and medicinal chemistry. For derivatives of the quinoline scaffold, including this compound, this integration allows for the rational design of more potent and selective compounds. By combining theoretical predictions with empirical data, researchers can formulate and refine hypotheses regarding structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

A typical workflow involves an iterative cycle of computational analysis, chemical synthesis, and biological testing. Computational models are first used to predict the biological activity and pharmacokinetic properties of a series of candidate molecules. These predictions then guide the selection of the most promising compounds for synthesis and subsequent experimental evaluation. The experimental results, in turn, are used to validate and refine the computational models, leading to a more accurate understanding of the molecular interactions driving the observed biological effects.

One of the primary applications of this integrated approach is in the prediction of anticancer activity. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to build models that correlate the structural features of quinoline derivatives with their cytotoxic effects on various cancer cell lines. nih.gov These models can help identify key molecular descriptors, such as electronic and steric properties, that are critical for activity.

Molecular docking simulations provide further insights by predicting how these compounds bind to specific biological targets, such as protein kinases or DNA topoisomerases. nih.govrsc.org The predicted binding affinities and interaction patterns can then be correlated with experimentally determined inhibitory concentrations (e.g., IC50 values) to validate the proposed binding modes. rsc.org

A hypothetical case study illustrating this integration for a series of this compound analogs is presented below. In this example, computational methods are used to predict the binding affinity of the compounds to a hypothetical protein kinase target, as well as key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are then compared with experimental data from in vitro cytotoxicity assays.

Table 1: Predicted and Experimental Data for this compound Analogs

| Compound | R-Group Modification | Predicted Binding Affinity (kcal/mol) | Predicted Human Oral Absorption (%) | Experimental IC50 (µM) on a Cancer Cell Line |

|---|---|---|---|---|

| 1 | -H | -8.5 | 85 | 15.2 |

| 2 | -OH | -9.2 | 88 | 8.7 |

| 3 | -NH2 | -9.8 | 92 | 4.1 |

| 4 | -Cl | -8.9 | 82 | 12.5 |

| 5 | -CH3 | -8.7 | 84 | 14.8 |

The data in Table 1 demonstrates a clear correlation between the predicted binding affinities and the experimentally observed anticancer activity. The introduction of hydrogen-bond donating groups, such as hydroxyl (-OH) and amino (-NH2), at a specific position on the quinoline scaffold (hypothetically represented as the "R-Group Modification") is predicted to enhance binding affinity. This computational hypothesis is supported by the lower IC50 values observed for compounds 2 and 3 , indicating greater potency.

Based on these integrated findings, a new hypothesis can be generated: the introduction of a substituent capable of forming strong hydrogen bonds at the R-position of the this compound scaffold is crucial for enhancing its anticancer activity by improving its interaction with the target protein kinase.

This hypothesis can then be tested in the next cycle of the drug discovery process. New analogs with different hydrogen-bonding moieties could be designed and subjected to computational analysis. The most promising candidates would then be synthesized and experimentally tested to further refine the SAR and validate the guiding hypothesis. This iterative process of prediction, synthesis, and testing accelerates the identification of lead compounds with improved therapeutic potential. nih.gov

Advanced Research Applications and Future Directions for 5,7 Dimethoxy 3 Trifluoromethyl Quinoline

Role as a Chemical Probe in Biological Systems